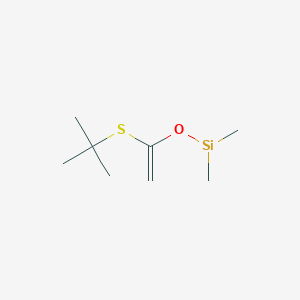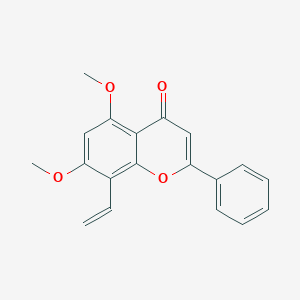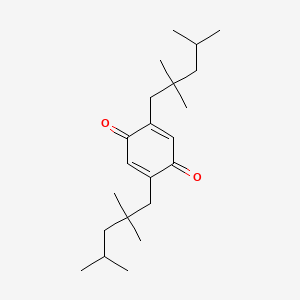![molecular formula C12H16O2S B12532831 5-[4-(Methylsulfanyl)phenyl]pentanoic acid CAS No. 817166-89-5](/img/structure/B12532831.png)
5-[4-(Methylsulfanyl)phenyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent carboxylation to introduce the pentanoic acid moiety. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[4-(Methylsulfanyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenyl ring and pentanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)benzoic acid: Similar structure but lacks the pentanoic acid chain.
5-Phenylpentanoic acid: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)phenylacetic acid: Similar structure but has an acetic acid chain instead of pentanoic acid.
Uniqueness
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is unique due to the combination of the methylsulfanyl group and the pentanoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
817166-89-5 |
|---|---|
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
5-(4-methylsulfanylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) |
Clave InChI |
KQORHZLBZAIDMH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


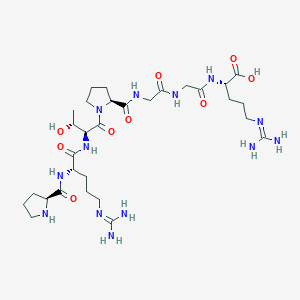
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
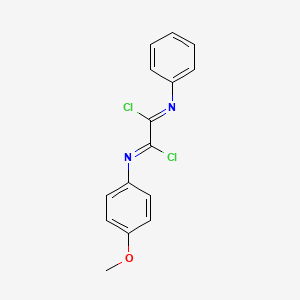
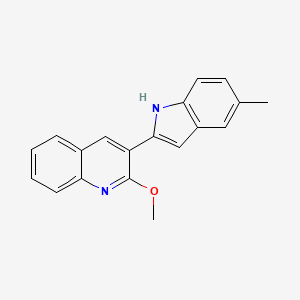
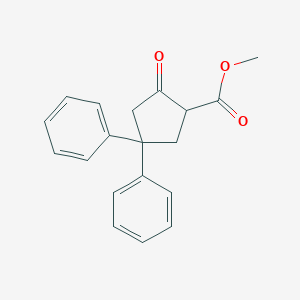
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
